N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic small molecule characterized by a 3-oxo-2,3-dihydro-1H-indene core substituted with a carboxamide group at the 1-position and a 2-carbamoylphenyl moiety.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-16(21)12-7-3-4-8-14(12)19-17(22)13-9-15(20)11-6-2-1-5-10(11)13/h1-8,13H,9H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSZZQNNZZCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The carbamoyl and carboxamide groups are introduced through reactions such as acylation and amidation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, modifying the compound’s structure and functionality.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate biological pathways. These interactions can lead to changes in enzyme activity, receptor signaling, or other cellular processes.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Substituent Position : In combretastatin analogs (), substituents at the 2-position of the dihydrofurocoumarin core enhance cytotoxicity.
Electron-Deficient Moieties: Cyanophenyl () and chloropyridinyl () groups improve charge transfer or target binding.
Toxicity Profile : Diarylsulfonylureas () show methemoglobinemia risks, underscoring the need for careful substituent selection in the target compound.
Biological Activity
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indene derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H15N2O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that this compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound could interact with receptors that play roles in signaling pathways related to inflammation and cell proliferation.
- Antioxidant Properties : Some indene derivatives have shown antioxidant activity, which may contribute to their therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that certain indene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (G1/S or G2/M) prevents cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Case Study 1: Anticancer Activity
A study conducted on a series of indene derivatives, including this compound, revealed promising results in inhibiting cancer cell lines. The compound demonstrated an IC50 value indicative of potent activity against breast cancer cells (MCF7) and prostate cancer cells (PC3) .
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of indene derivatives, this compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-3-oxo-indene | Anticancer | 10.5 |
| N-(4-methylphenyl)-3-oxo-indene | Anti-inflammatory | 15.0 |
| N-(2-carbamoylphenyl)-3-oxo-indene | Anticancer & Anti-inflammatory | 8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
